Pentylone hydrochloride

Transporter Pharmacology Neurochemistry In Vitro Assay

Forensic and clinical labs require matrix-specific reference standards with verified structural fidelity to prevent misidentification of synthetic cathinones. This CRM-grade pentylone hydrochloride resolves ambiguity caused by generic substitution of analogs with differing α-alkyl chain lengths. - Certified reference material manufactured under ISO/IEC 17025 & ISO 17034, ensuring metrological traceability for quantitative methods. - DEA exempt preparation eliminates Controlled Substance registration barriers, streamlining procurement for accredited forensic facilities. - Supplied as a neat solid (≥98% purity) enabling direct preparation of calibration stocks for GC-MS or LC-MS/MS method validation.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 17763-01-8
Cat. No. B593145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentylone hydrochloride
CAS17763-01-8
Synonyms1-(1,3-benzodioxol-5-yl)-2-(methylamino)-1-pentanone, monohydrochloride
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
InChIKeyWEFFVTZHXLDTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Pentylone Hydrochloride Analytical Reference


Pentylone hydrochloride (CAS 17763-01-8) is the certified reference material (CRM) form of pentylone, a synthetic cathinone stimulant developed in the 1960s that has been identified in designer drug mixtures like 'NRG-1' [1]. It is a substituted phenethylamine with the systematic name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride [2]. As a second-generation cathinone, it is distinguished from earlier compounds by its 3,4-methylenedioxy ring substitution and extended α-alkyl chain [3]. This compound is widely used as an analytical standard in forensic toxicology and clinical research for method development and quantification .

Why Pentylone Hydrochloride Cannot Be Substituted


In the diverse landscape of synthetic cathinones, minor structural modifications profoundly alter pharmacodynamic and pharmacokinetic profiles, making generic substitution scientifically invalid. The length of the α-alkyl side chain, which distinguishes pentylone (propyl) from methylone (methyl) and butylone (ethyl), is a critical determinant of transporter selectivity, CNS penetration, and behavioral effects [1]. Furthermore, the presence of the 3,4-methylenedioxy ring distinguishes pentylone from non-ring-substituted analogs like pentedrone, leading to different transporter inhibition profiles [2]. These structural differences result in quantifiable variations in dopaminergic activity, reinforcing efficacy, and metabolic fate, necessitating the use of a precisely defined reference standard for accurate identification and quantification in research and forensic applications [3].

Pentylone Hydrochloride Comparative Evidence


DAT Blocker and SERT Substrate Profile

Pentylone is differentiated from methylone by its mechanism at monoamine transporters. In rat brain synaptosomes, pentylone acts as a potent dopamine transporter (DAT) blocker (IC50 = 0.99 µM) but is a substrate for the serotonin transporter (SERT), evoking [3H]5-HT release (EC50 = 1.2 µM) [1]. This contrasts with methylone, which acts as a non-selective substrate at both DAT and SERT [1]. Pentylone is therefore more DAT-selective, a 'hybrid' profile that predicts greater abuse liability [1].

Transporter Pharmacology Neurochemistry In Vitro Assay

Side Chain Length and Reinforcing Efficacy

In a progressive ratio self-administration study, pentylone produced breakpoints (a measure of reinforcing efficacy) significantly higher than those for MDMA and methylone, and comparable to methamphetamine [1]. Specifically, the breakpoint for pentylone was greater than that for saline or MDMA, whereas methylone's breakpoint was only higher than saline and similar to MDMA [1]. This demonstrates that the propyl side chain of pentylone confers greater abuse liability than the methyl (methylone) or ethyl (butylone) side chains [1].

Behavioral Pharmacology Self-Administration Reinforcing Efficacy

Plasma and CNS Pharmacokinetic Profile

Pentylone's extended α-propyl side chain significantly alters its pharmacokinetic profile. In a study comparing methylone, butylone, and pentylone (20 mg/kg s.c. in rats), pentylone displayed the highest plasma Cmax, AUC0-∞, and longest t1/2 [1]. However, in the CNS, pentylone exhibited the lowest Cmax and AUC0-∞ values compared to its shorter-chain analogs [1]. This inverse relationship between plasma and CNS exposure is a key differentiator.

Pharmacokinetics CNS Penetration Lipophilicity

Locomotor and Thermoregulatory Effects

While pentylone (0.5-10.0 mg/kg i.p.) produces similar maximum locomotor stimulation to pentedrone and methylone in rats, its effects are shorter-lived than pentedrone [1]. Crucially, unlike methylone (which causes a sustained hyperthermia of 0.4-0.8 °C at 10 mg/kg), neither pentylone nor pentedrone significantly alters mean body temperature in either sex [1]. In self-administration, rats took more infusions of pentylone than methylone, indicating lower potency but higher abuse liability [1].

In Vivo Pharmacology Behavioral Neuropharmacology Thermoregulation

Spectroscopic Differentiation from Pentedrone

Pentylone hydrochloride can be unambiguously distinguished from its close analog pentedrone using multiple spectroscopic techniques. The 3,4-methylenedioxy ring in pentylone produces distinct MS/MS fragmentation patterns (immonium ion m/z = 86 for pentedrone, m/z = 86 also for pentylone but with a different aromatic ion series) and unique NMR and IR spectral features [1]. These data are essential for the forensic identification of seized samples where pentedrone and pentylone may co-occur.

Forensic Chemistry Analytical Chemistry Spectroscopy

Pentylone Hydrochloride Application Scenarios


Quantification in Biological Matrices

Certified pentylone hydrochloride is used as an analytical reference standard for developing and validating LC-MS/MS or GC-MS methods to quantify pentylone in blood, urine, or tissue samples from forensic casework . Its distinct pharmacokinetic profile (e.g., high plasma but low CNS exposure) informs the selection of appropriate matrices and sampling times for toxicological analysis [1].

Hybrid Transporter Mechanisms

Researchers studying monoamine transporter pharmacology use pentylone hydrochloride to explore the functional consequences of a 'hybrid' drug that acts as a DAT blocker and SERT substrate [2]. This unique profile allows for the dissection of dopaminergic and serotonergic contributions to behavior and is not replicated by methylone or butylone [2].

Modeling High Abuse Liability

Pentylone hydrochloride serves as a key tool in preclinical models of drug abuse. Its high reinforcing efficacy, as demonstrated by progressive ratio breakpoints comparable to methamphetamine [3], makes it a valuable compound for studying the neurobiological mechanisms of addiction and for evaluating potential pharmacotherapies.

Pentedrone Differentiation

Forensic chemists employ pentylone hydrochloride as a reference material to confirm the identity of seized cathinone powders using techniques like GC-MS, NMR, or IR spectroscopy [4]. The distinct spectroscopic signature arising from its 3,4-methylenedioxy ring is critical for distinguishing it from the non-ring-substituted analog, pentedrone, ensuring accurate legal and public health reporting [4].

Technical Documentation Hub

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